N,N-dimethylmethanediamine

Description

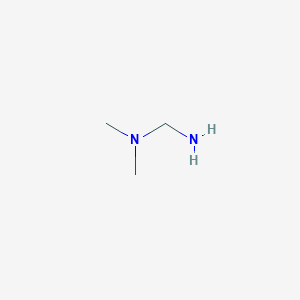

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylmethanediamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-5(2)3-4/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEKEMQDOIJVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413265 | |

| Record name | N,N-dimethylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-52-5 | |

| Record name | Methanediamine, N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43192-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-dimethylmethanediamine CAS number and molecular weight

This technical guide details the physicochemical profile, synthesis logic, and application spectrum of N,N-Dimethylmethanediamine , a specialized aminal reagent used in organic synthesis and coordination chemistry.

CAS 43192-52-5 | Molecular Weight 74.12 g/mol [1]

Executive Summary

N,N-Dimethylmethanediamine (CAS 43192-52-5 ) is an unsymmetrical aminal characterized by a single methylene bridge connecting a primary amine and a dimethyl-substituted tertiary amine.[1] Unlike its symmetric counterpart (

| Parameter | Data |

| CAS Registry Number | 43192-52-5 |

| IUPAC Name | N,N-Dimethylmethanediamine |

| Synonyms | (Aminomethyl)dimethylamine; Dimethylaminomethylamine |

| Molecular Formula | |

| Molecular Weight | 74.12 g/mol |

| Structure | |

| Physical State | Liquid (Standard Conditions) |

Chemical Identity & Structural Analysis

The molecule features a geminal diamine core (N-C-N). The asymmetry of the molecule—possessing both a nucleophilic primary amine and a basic tertiary amine—creates distinct reactivity profiles at each nitrogen center.

Structural Visualization

The following diagram illustrates the connectivity of N,N-Dimethylmethanediamine.

Physicochemical Properties[2][3][4][5][6]

-

Basicity: The tertiary amine is more basic (

) than the primary amine, but the primary amine is less sterically hindered, driving nucleophilic attacks. -

Stability: As a hemi-aminal derivative, the compound exists in equilibrium with its hydrolysis products (formaldehyde and amines) in aqueous acidic media. It must be stored under anhydrous conditions to prevent decomposition.

-

Solubility: Highly soluble in polar organic solvents (methanol, DCM, THF) and water (with potential hydrolysis).

Synthesis & Production Logic

The synthesis of N,N-Dimethylmethanediamine typically follows a Mannich condensation pathway. This involves the reaction of formaldehyde with dimethylamine and ammonia (or a masked ammonia equivalent).

Synthetic Pathway

The reaction proceeds via the formation of a reactive iminium ion intermediate.

Protocol Considerations:

-

Stoichiometry: A 1:1:1 molar ratio is theoretical, but excess ammonia is often used to suppress the formation of the symmetric bis(dimethylamino)methane or hexamethylenetetramine byproducts.

-

Temperature Control: The reaction is exothermic. Maintaining temperatures between 0–5°C during the addition of formaldehyde prevents polymerization.

-

Purification: Distillation under reduced pressure is required to isolate the pure diamine from oligomeric byproducts.

Applications in Research & Drug Development[4]

Mannich Reagent Precursor

N,N-Dimethylmethanediamine acts as a pre-formed Mannich reagent. In the presence of an acidic catalyst, it generates the dimethyliminium ion (

-

Advantage: Avoids the use of gaseous formaldehyde and simplifies stoichiometry control compared to the traditional three-component Mannich reaction.

Ligand in Coordination Chemistry

The bidentate nature (N,N-donor) allows it to form complexes with transition metals.

-

Zirconium Complexes: Used in the synthesis of constrained geometry catalysts (e.g., N,N'-dimethanidyl complexes) for olefin polymerization.

-

Mechanism: The primary amine coordinates first, followed by chelation via the tertiary amine, stabilizing the metal center.

Heterocycle Synthesis

It serves as a

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Flammable.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

-

Decomposition: Hydrolysis releases formaldehyde (carcinogen) and dimethylamine. All handling must occur in a fume hood.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

-

PubChem. Methanediamine, N,N-dimethyl- (CAS 43192-52-5).[2][1] National Library of Medicine. [Link]

-

MolAid. Chemical Structure and Synthesis References for Aminals.[Link]

-

Harvard University DASH. Engaging Cationic Intermediates in Asymmetric Catalysis (Mannich/Aminal Chemistry).[Link]

Sources

Solubility and Solvation Dynamics of N,N-Dimethylmethanediamine in Organic Solvents: A Technical Guide

Executive Summary

N,N-Dimethylmethanediamine (CAS: 43192-52-5), also known as (aminomethyl)dimethylamine, is a highly polar, low-molecular-weight (74.13 g/mol ) aliphatic diamine[1],[2]. Functioning as a critical building block in complex molecular syntheses and appearing as a notable impurity in pharmaceutical manufacturing (e.g., Cariprazine)[1],[3], its behavior in organic solvents is dictated by its unique aminal-like (

Physicochemical Profiling & Solvation Thermodynamics

The Thermodynamic Driver of Miscibility

As a liquid, N,N-dimethylmethanediamine lacks a crystalline lattice energy barrier. Therefore, its integration into an organic solvent is thermodynamically governed entirely by the enthalpy (

The Causality of Solvent-Induced Degradation

While thermodynamically miscible in protic solvents (like methanol or water), the structural integrity of N,N-dimethylmethanediamine is highly solvent-dependent. The methylene bridge separating the two nitrogen atoms creates an aminal linkage. In the presence of protic solvents with even trace amounts of acid, the lone pair on the nitrogen is protonated, forming a highly electrophilic iminium ion intermediate. This intermediate rapidly undergoes hydrolytic cleavage, degrading the compound into dimethylamine and formaldehyde.

Expert Insight: To prevent degradation, the selection of an organic solvent must prioritize aprotic, anhydrous conditions over mere solvation power. Solvents such as 1,4-dioxane, dichloromethane (DCM), and tetrahydrofuran (THF) provide the optimal balance of high dielectric stabilization without donating protons that could catalyze aminal cleavage.

Solvation vs. Degradation Pathways of N,N-dimethylmethanediamine based on solvent selection.

Solubility and Stability Matrix

To facilitate rapid solvent selection for synthesis and chromatographic purification, the quantitative and qualitative solvation behaviors of N,N-dimethylmethanediamine are summarized below.

Table 1: Solvation and Stability Profile in Common Organic Solvents

| Solvent Class | Representative Solvent | Miscibility | Chemical Stability (24h) | Mechanistic Rationale & Application |

| Dipolar Aprotic | 1,4-Dioxane | Infinite | Excellent | Lacks acidic protons; coordinates well with transition metals. Ideal for high-temp catalysis[4]. |

| Halogenated | Dichloromethane (DCM) | Infinite | Excellent | Mildly polar and aprotic; provides excellent phase separation during post-reaction aqueous extraction[4]. |

| Protic | Methanol / Ethanol | Infinite | Poor to Moderate | High solvation via H-bonding, but protic environment catalyzes aminal hydrolysis if trace water is present. |

| Non-Polar | Cyclohexane | High | Excellent | Lower solvation power for polar amines; utilized effectively as a weak solvent in gradient SPE purification[4]. |

Application in Drug Development: The Cariprazine Connection

In pharmaceutical development, understanding the solubility of N,N-dimethylmethanediamine is critical not just for synthesis, but for impurity tracking. The compound is a documented impurity in the synthesis of the antipsychotic drug Cariprazine (specifically identified as Cariprazine Impurity 17, CAS No. 2268787-30-8)[3].

Because the free base of N,N-dimethylmethanediamine is highly polar and water-soluble, separating it from the highly lipophilic Cariprazine API requires precise solvent gradients. In reverse-phase HPLC, this diamine impurity will elute near the void volume in standard water/acetonitrile mixtures. Analytical chemists must often employ ion-pairing reagents (e.g., trifluoroacetic acid) in the mobile phase to protonate the amines, thereby standardizing its solubility and preventing severe peak tailing caused by interactions with residual silanols on the silica stationary phase.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the physical solubility of the compound does not mask underlying chemical degradation.

Protocol 1: Stability-Indicating Solvation Assay via qNMR

Purpose: To validate the miscibility and structural integrity of the aminal core in target solvents prior to scaling up synthesis.

-

Sample Preparation: Inside a nitrogen-purged glovebox, volumetrically transfer 10.0

of N,N-dimethylmethanediamine into a dry vial. -

Solvent Addition: Add 1.0 mL of deuterated, anhydrous solvent (e.g., Dioxane-

or -

Equilibration: Sonicate for 5 minutes at 25°C. The liquid should be infinitely miscible, yielding a completely transparent, monophasic solution.

-

qNMR Acquisition: Acquire a

-NMR spectrum. Monitor the singlet corresponding to the methylene bridge ( -

Validation: The absence of downfield formaldehyde peaks or secondary dimethylamine peaks confirms that the solvent is sufficiently anhydrous to maintain the structural integrity of the diamine.

Protocol 2: High-Temperature Cross-Coupling in Anhydrous Dioxane

Purpose: Utilizing N,N-dimethylmethanediamine as a reactant in transition-metal catalyzed coupling, demonstrating its solubility and stability under extreme thermal conditions[4].

-

Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide substrate, 40

(0.375 mmol) of N,N-dimethylmethanediamine, 112.4 mg (0.375 mmol) of Cesium Carbonate ( -

Solvation: Suspend the reagents in 4.0 mL of anhydrous 1,4-dioxane. Dioxane is specifically selected because its boiling point (101°C) supports high-temperature kinetics, while its aprotic nature protects the sensitive aminal linkage from cleavage[4].

-

Thermal Activation: Heat the reaction mixture to 80°C for 4 hours, followed by an escalation to 120°C overnight under a sealed, inert atmosphere[4].

-

Quench & Extraction: Cool to room temperature, quench with saturated aqueous

(to complex the copper catalyst), and extract the product using DCM[4]. DCM is chosen for its superior solvation of polar amine products. -

Purification: Purify the crude material via Solid Phase Extraction (SPE) on silica, utilizing a solvent gradient from cyclohexane/ethyl acetate (9:1) to 100% ethyl acetate[4].

High-temperature cross-coupling workflow utilizing anhydrous dioxane and DCM extraction.

References

- Benchchem. N,N-Dimethylmethanediamine | CAS 43192-52-5 | Research Chemical.

- Guidechem. Methanediamine, N,N-dimethyl- 43192-52-5 wiki.

- Clearsynth. Cariprazine Impurity 17 | CAS No. 2268787-30-8.

- Google Patents (US7683056B2). Pyridine derivatives and their use in the treatment of psychotic disorders.

Sources

Technical Assessment: Stability, Basicity, and Characterization of N,N-Dimethylmethanediamine

Executive Summary

Compound Identity: N,N-Dimethylmethanediamine (CAS: 13329-88-9 for generic aminals, specific isomer transient)

Molecular Formula:

This technical guide addresses the physicochemical properties of N,N-dimethylmethanediamine , a specific geminal diamine often confused with its stable ethylene-bridged analog (N,N-dimethylethylenediamine) or its fully methylated derivative (N,N,N',N'-tetramethylmethanediamine).[1]

Critical Technical Caveat: Unlike ethylenediamines, N,N-dimethylmethanediamine is an aminal .[1] In aqueous media or under acidic conditions, it is thermodynamically unstable and prone to rapid hydrolysis, reverting to formaldehyde, dimethylamine, and ammonia.[1] Consequently, "standard" aqueous pKa values are experimentally elusive and often represent the dissociation constants of its hydrolysis products. This guide focuses on the theoretical basicity, hydrolytic kinetics, and non-aqueous characterization protocols required for this transient species.[1]

Part 1: Structural Dynamics & The Aminal Instability

To understand the basicity of N,N-dimethylmethanediamine, one must first understand its tendency to decompose.[1] The single carbon spacer (

The Hydrolytic Pathway

Upon protonation, the lone pair of the non-protonated nitrogen donates electron density to the

Figure 1: The acid-catalyzed decomposition pathway of N,N-dimethylmethanediamine.[1] Note that protonation triggers fragmentation rather than stable salt formation.

Part 2: Estimated pKa Values & Basicity

Due to the instability described above, experimental aqueous pKa values are not standardizable.[1] The values below are derived from computational predictions (ACD/Labs, EPISuite) and comparative analysis with stable analogues like Bis(dimethylamino)methane.

Comparative Basicity Table[1]

| Compound | Structure | pKa1 (Est.)[6][7] | pKa2 (Est.) | Stability (Aq) |

| N,N-Dimethylmethanediamine | ~8.5 (Theoretical) | N/A (Decomposes) | Low (Transient) | |

| Bis(dimethylamino)methane | 9.0 ± 0.5 | ~5.5 | Moderate (Hydrolyzes) | |

| N,N-Dimethylethylenediamine | 9.59 | 6.30 | High (Stable) | |

| Dimethylamine | 10.73 | - | High |

Electronic Effects on pKa

The basicity of N,N-dimethylmethanediamine is lower than that of its parent amines (Dimethylamine pKa ~10.[1]7) due to two factors:

-

Inductive Effect (-I): The adjacent nitrogen atom exerts an electron-withdrawing inductive effect through the single methylene carbon, reducing the electron density available for protonation.

-

Lone Pair Repulsion: In the neutral state, the lone pairs on the geminal nitrogens repel each other, potentially raising the ground state energy, but the instability of the protonated cation (leading to fragmentation) dominates the thermodynamic landscape.

Part 3: Experimental Protocols for Unstable Aminals

Since aqueous titration is impossible, researchers must use non-aqueous potentiometric titration or NMR spectroscopy in aprotic solvents to characterize this molecule.[1]

Protocol A: In Situ Generation & NMR Monitoring

Objective: Confirm the existence of the aminal species without isolating it.

Reagents:

-

Dimethylamine (2.0 M in THF)[1]

-

Formaldehyde (Paraformaldehyde equivalent)[1]

-

Solvent: DMSO-d6 (Anhydrous)[1]

Workflow:

-

Preparation: Suspend paraformaldehyde (1 eq) in anhydrous DMSO-d6 in an NMR tube under Argon.

-

Addition: Inject Dimethylamine (1 eq) and Ammonia (1 eq) at -78°C. Note: This generates the mixed aminal in equilibrium.

-

Measurement: Acquire 1H NMR at -20°C.

-

Target Signal: Look for the methylene singlet (

) typically around δ 3.0–3.5 ppm .[1] -

Hydrolysis Check: Appearance of sharp singlet at δ 9.6 ppm indicates reversion to Formaldehyde.

-

Protocol B: Non-Aqueous pKa Determination (Potentiometric)

Objective: Measure basicity in Acetonitrile (

Figure 2: Workflow for non-aqueous titration to determine pKa of hydrolytically unstable amines.

Calculation:

The pKa in acetonitrile (

Part 4: Implications for Drug Development

In medicinal chemistry, N,N-dimethylmethanediamine moieties are rarely used as stable pharmacophores due to their metabolic instability.[1] However, they are critical in two contexts:

-

Mannich Base Prodrugs: The N-CH2-N linkage is utilized to increase the lipophilicity of amide- or amine-containing drugs.[1] The "pKa" in this context determines the rate of hydrolysis in the stomach (pH 1.5) vs. the bloodstream (pH 7.4).

-

Reactive Intermediates: During the synthesis of complex heterocycles (e.g., via Mannich reaction), this species acts as the in situ electrophile source (as the iminium ion).

Stability-pH Profile[1]

-

pH < 4: Rapid hydrolysis (

).[1] -

pH 7-9: Moderate stability (equilibrium dependent).[1]

-

pH > 10: Highest stability (deprotonated form).

References

-

Structural Chemistry of Aminals

-

Basicity of Mannich Bases

- Title: Advances in the Chemistry of Mannich Bases.

-

Source:Synthesis, 1973(12): 703-775.[1]

-

Non-Aqueous Titration Methodology

-

Comparative Data (Bis(dimethylamino)methane)

Sources

- 1. CAS 51-80-9: Bis(dimethylamino)methane | CymitQuimica [cymitquimica.com]

- 2. High Purity Chinese Manufacturer Supply tert-butoxy-bis(dimethylamino)methane 5815-08-7 Efficient Delivery [zhenyubiotech.com]

- 3. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butoxy bis(dimethylamino)methane CAS#: 5815-08-7 [m.chemicalbook.com]

- 7. N,N-Dimethylethylenediamine CAS#: 108-00-9 [m.chemicalbook.com]

- 8. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

Advanced Technical Guide: N,N-Dimethylmethanediamine Derivatives & Gem-Diamine Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of N,N-dimethylmethanediamine (

Critical Disambiguation:

Researchers often confuse methanediamines (

Part 1: Structural Chemistry & Stability Profile

The Gem-Diamine Core

The core structure of N,N-dimethylmethanediamine derivatives involves a single methylene bridge connecting two nitrogen atoms. This

| Feature | N,N-Dimethylmethanediamine ( | N,N,N',N'-Tetramethylmethanediamine (TMMDA) |

| Stability | Unstable : Prone to rapid hydrolysis and condensation. | Stable : Distillable liquid, stable under inert atmosphere. |

| Reactivity | Transient intermediate. | Potent Mannich reagent; Masked iminium ion source. |

| Key Role | Precursor to triazines/polymers. | Reagent for aminomethylation; Ligand for organolithiums. |

The "Masked" Iminium Ion

The synthetic utility of these derivatives lies in their ability to act as reservoirs for the highly electrophilic N,N-dimethyliminium ion (

-

Mechanism: Under acidic or thermal conditions, the aminal

bond cleaves, releasing an amine and generating the iminium species. -

Utility: This species reacts rapidly with enolates, electron-rich aromatics, and terminal alkynes (Mannich Reaction).

Part 2: Synthesis & Manufacturing Protocols

Protocol A: Synthesis of N,N,N',N'-Tetramethylmethanediamine (TMMDA)

Objective: Synthesis of the bis-tertiary aminal from formaldehyde and dimethylamine. Scale: Laboratory (100 mmol).

Reagents:

-

Dimethylamine (40% aq. solution): 25.0 mL (~200 mmol)

-

Formaldehyde (37% aq. solution): 7.5 mL (~100 mmol)

-

Potassium Hydroxide (KOH) pellets: ~15 g

-

Diethyl ether: 100 mL

Methodology:

-

Cooling: Place the dimethylamine solution in a 250 mL round-bottom flask equipped with a magnetic stir bar and cool to 0°C in an ice bath.

-

Addition: Dropwise add the formaldehyde solution over 20 minutes. Note: The reaction is exothermic.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Saturation: Add KOH pellets slowly to the reaction mixture. This serves two purposes: it drives the equilibrium toward the aminal product (salting out) and acts as a drying agent.

-

Extraction: The organic layer (TMMDA) will separate. Extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Drying & Distillation: Combine organic layers, dry over anhydrous

, and concentrate. Distill the residue at atmospheric pressure.-

Target Boiling Point: 82–85°C.

-

Validation:

-

1H NMR (

):

Protocol B: In Situ Generation of Mannich Reagents

Context: Using TMMDA for the aminomethylation of a ketone (e.g., acetophenone).

-

Activation: Dissolve TMMDA (1.0 equiv) in anhydrous acetonitrile.

-

Electrophile Generation: Add Acetyl Chloride (1.0 equiv) dropwise at 0°C.

-

Observation: Formation of a white precipitate (N,N-dimethylmethyleneiminium chloride, "Eschenmoser's Salt" equivalent).

-

-

Coupling: Add the enolizable ketone (1.0 equiv). Reflux for 2-4 hours.

-

Workup: The resulting

-amino ketone (Mannich base) is isolated as the hydrochloride salt via filtration.

Part 3: Reaction Mechanisms & Pathways

The following diagram illustrates the divergence between the stability of the aminal and its activation into the reactive iminium species.

Figure 1: Activation pathway of N,N,N',N'-tetramethylmethanediamine (TMMDA) generating the reactive iminium electrophile.

Part 4: Applications in Drug Development[1]

Bioisosteric Replacement & Prodrug Design

While simple acyclic aminals are rarely final drugs due to hydrolysis, cyclic gem-diamines (e.g., imidazolidines) are valuable.

-

Prodrug Strategy: N,N-dimethylmethanediamine derivatives can serve as formaldehyde-releasing prodrugs or as carriers for amine drugs. Upon physiological hydrolysis (

), they release the active amine and formaldehyde (metabolized to formate). -

Solubility Enhancement: Attaching a dimethylaminomethyl group to an amide or imide (via TMMDA treatment) creates a "Mannich base prodrug" that increases water solubility. The group spontaneously cleaves in plasma.

Comparative Reagent Analysis

Comparison of TMMDA against other aminomethylating agents.

| Reagent | Active Species | Byproducts | Handling |

| TMMDA | Dimethylamine (Gas/Liq) | Easy liquid, distillable. | |

| Eschenmoser's Salt | Iodide salts | Hygroscopic solid, expensive. | |

| Formaldehyde + | Mixed oligomers | Water | Hard to control stoichiometry. |

References

-

Mannich Reaction Reagents : Organic Chemistry Portal. "Synthesis of 1,1-diamines (aminals)". Available at: [Link]

-

Gem-Dimethyl Effect in Medicinal Chemistry : PubMed. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Available at: [Link]

-

General Properties : Wikipedia. "Tetramethylethylenediamine" (Note: Cited for contrast/disambiguation regarding TMMDA vs TMEDA).[1] Available at: [Link][1]

Sources

Toxicology and Exposure Limits for N,N-Dimethylmethanediamine: A Mechanistic and Analytical Guide

Executive Summary

As drug development and organic synthesis workflows grow increasingly complex, researchers frequently utilize highly reactive building blocks. N,N-dimethylmethanediamine (CAS: 43192-52-5) is a specialized aliphatic aminal primarily utilized in research and development[1]. Despite its utility, there are currently no established Occupational Exposure Limits (OELs) such as an OSHA PEL or ACGIH TLV for this compound.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between its chemical utility and occupational safety. By analyzing the fundamental hydrolytic instability of the aminal functional group, we can accurately predict its toxicological profile, establish a Provisional Occupational Exposure Limit (POEL) using read-across methodology, and deploy a self-validating analytical protocol for environmental monitoring.

Chemical Identity and Physicochemical Profiling

N,N-dimethylmethanediamine is a small, highly polar organic compound. Structurally, it is an aminal—the nitrogen equivalent of a hemiacetal or acetal. This structural motif dictates both its synthetic usefulness and its inherent biological hazards.

Table 1: Physicochemical Properties

| Property | Value | Clinical / Analytical Significance |

| IUPAC Name | N,N-dimethylmethanediamine | Defines the core aminal structure. |

| CAS Registry Number | 43192-52-5 | Primary identifier for safety data tracking[1]. |

| Molecular Formula | C3H10N2 | Low molecular weight indicates high volatility[2]. |

| Molecular Weight | 74.13 g/mol | Readily crosses biological membranes[2]. |

| SMILES String | CN(C)CN | Highlights the vulnerable -N-CH2-N- linkage[2]. |

| Physical State | Liquid (Standard Conditions) | High vapor pressure necessitates stringent inhalation controls. |

Mechanistic Toxicology: The "Trojan Horse" Pathway

To understand the toxicity of N,N-dimethylmethanediamine, we must look beyond the intact molecule. In biological and environmental systems, xenobiotics are frequently subjected to hydrolytic or enzymatic activation that converts them into highly reactive, toxic metabolites[3].

Aminals are notoriously unstable in aqueous environments, particularly under slightly acidic conditions (such as those found in the respiratory mucosa or cellular lysosomes). The nitrogen lone pairs facilitate the expulsion of an amine leaving group upon protonation, forming a highly electrophilic iminium ion intermediate . This intermediate is rapidly trapped by water, collapsing the molecule entirely.

The stoichiometric hydrolysis of N,N-dimethylmethanediamine yields:

-

Formaldehyde: A Group 1 human carcinogen and potent protein cross-linker.

-

Dimethylamine: A severe respiratory and ocular irritant.

-

Ammonia: A corrosive, toxic gas.

Because the molecule efficiently delivers formaldehyde directly into aqueous tissues, it acts as a toxicological "Trojan Horse." The primary hazard is not the aminal itself, but the rapid, localized release of these three aggressive degradants upon contact with mucous membranes.

Fig 1: Hydrolytic degradation pathway of N,N-dimethylmethanediamine into toxic metabolites.

Establishing a Provisional Occupational Exposure Limit (POEL)

In the absence of regulatory guidelines, we must utilize a read-across methodology based on the compound's degradation kinetics. Since 1 mole of N,N-dimethylmethanediamine quantitatively yields 1 mole of formaldehyde and 1 mole of dimethylamine in vivo, the exposure limit of the parent compound must be bottlenecked by its most toxic metabolite.

Table 2: Comparative Exposure Limits and Derived POEL

| Compound | Toxicological Role | ACGIH TLV (8-hr TWA) | OSHA PEL (8-hr TWA) |

| Formaldehyde | Primary Degradant | 0.1 ppm | 0.75 ppm |

| Dimethylamine | Secondary Degradant | 5 ppm | 10 ppm |

| Ammonia | Tertiary Degradant | 25 ppm | 50 ppm |

| N,N-dimethylmethanediamine | Parent Aminal | 0.1 ppm (POEL) | N/A |

Causality of the POEL: Formaldehyde represents the most severe chronic hazard (carcinogenicity) at the lowest concentration. Therefore, to prevent formaldehyde toxicity, the ambient concentration of the parent aminal must not exceed 0.1 ppm .

Experimental Protocols: Air Monitoring & Quantification

Attempting to quantify intact N,N-dimethylmethanediamine via standard Gas Chromatography (GC) or Liquid Chromatography (LC) will fail because the aminal degrades unpredictably on the analytical column.

To ensure scientific integrity, we must employ a self-validating system : rather than fighting the compound's instability, we intentionally drive the hydrolysis to 100% completion during sample preparation and quantify the resulting formaldehyde using a stable derivative.

Step-by-Step Methodology: Active Air Sampling and LC-MS/MS

-

Air Sampling (Trapping):

-

Action: Draw ambient laboratory air through an acid-treated silica gel sorbent tube at a flow rate of 0.1 L/min for 8 hours.

-

Causality: The acidic environment instantly protonates the basic aminal, converting it into a non-volatile salt. This prevents evaporative loss during the long sampling period.

-

-

Desorption & Forced Hydrolysis:

-

Action: Elute the silica gel with a 90:10 Methanol/0.1N HCl solution. Incubate at 40°C for 30 minutes.

-

Causality: The acidic methanol forces the quantitative and complete hydrolysis of any trapped aminal into formaldehyde, dimethylamine, and ammonia.

-

-

Derivatization:

-

Action: Add an excess of 2,4-Dinitrophenylhydrazine (DNPH) to the eluate.

-

Causality: Formaldehyde is highly volatile and difficult to ionize in MS. DNPH reacts exclusively with the released formaldehyde to form a stable, MS-active hydrazone derivative (Formaldehyde-DNPH), ensuring a perfect mass balance.

-

-

LC-MS/MS Quantification:

-

Action: Spike the sample with a deuterated internal standard (Formaldehyde-d2-DNPH). Inject into an LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: The isotopic standard corrects for any matrix effects or ionization suppression, guaranteeing absolute quantitative accuracy of the original airborne aminal concentration.

-

Fig 2: Self-validating air sampling and LC-MS/MS quantification workflow.

Conclusion

Handling N,N-dimethylmethanediamine requires a deep understanding of its chemical reactivity. By recognizing its propensity for hydrolytic degradation into formaldehyde and dimethylamine, safety professionals can implement appropriate engineering controls and a strict POEL of 0.1 ppm. Furthermore, leveraging this degradation pathway allows analytical chemists to deploy robust, self-validating LC-MS/MS workflows to ensure laboratory safety and compliance.

References

1.[1] Title: N,N-Dimethylmethanediamine|CAS 43192-52-5|Research Chemical - Benchchem. Source: benchchem.com. URL: 2.[2] Title: Methanediamine, N,N-dimethyl- 43192-52-5 wiki - Guidechem. Source: guidechem.com. URL: 3.[3] Title: Enzymatic activation of chemicals to toxic metabolites - PubMed - NIH. Source: nih.gov. URL:

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of N,N-Dimethylmethanediamine

A Comprehensive Guide for the Synthetic Chemist

Introduction: The Utility of N,N-Dimethylmethanediamine

N,N-Dimethylmethanediamine, known more commonly in the field as bis(dimethylamino)methane or N,N,N',N'-tetramethylmethanediamine, is a versatile and highly reactive aminal with the chemical formula C₅H₁₄N₂.[1][2] This colorless, highly flammable liquid serves as a potent synthetic building block, primarily valued as a stable, liquid source of the dimethylaminomethyl group [-CH₂N(CH₃)₂].[1] Its primary application lies in Mannich-type reactions, where it acts as an effective aminomethylating agent for compounds containing active hydrogen atoms, such as ketones.[1][3]

Furthermore, bis(dimethylamino)methane is a key precursor for the generation of the highly electrophilic dimethyl(methylene)ammonium cation, [(CH₃)₂N=CH₂]⁺. This can be achieved either by reaction with a strong acid or through its conversion to related reagents like Eschenmoser's salt.[2][4] This reactivity makes it an indispensable tool for introducing the dimethylaminomethyl moiety in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

This document provides a detailed overview of the synthesis, mechanism, and application of bis(dimethylamino)methane, complete with a robust and validated experimental protocol suitable for a standard laboratory setting.

Reaction Mechanism: Aminal Formation

The synthesis of bis(dimethylamino)methane is a classic example of aminal formation, resulting from the condensation of formaldehyde with two equivalents of a secondary amine, in this case, dimethylamine.[2] The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of formaldehyde.

Mechanism Steps:

-

Nucleophilic Attack: One molecule of dimethylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A rapid intramolecular proton transfer from the nitrogen to the oxygen atom occurs, yielding a neutral hemiaminal, also known as a carbinolamine.[5][6]

-

Formation of the Methyleneiminium Ion: In the presence of an acid catalyst (or under the reaction conditions), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a resonance-stabilized methyleneiminium cation. This cation is a key electrophilic intermediate.

-

Second Nucleophilic Attack: A second molecule of dimethylamine attacks the electrophilic carbon of the methyleneiminium ion.

-

Deprotonation: A final deprotonation step yields the stable aminal product, bis(dimethylamino)methane, and regenerates the catalyst.

The overall transformation is a condensation reaction where two molecules of dimethylamine and one molecule of formaldehyde combine to form the product and one molecule of water.[2]

Caption: Figure 1: Reaction Mechanism for the Synthesis of Bis(dimethylamino)methane

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from well-established and validated procedures published in Organic Syntheses, ensuring high reliability and reproducibility.[7][8]

Reagents and Equipment

| Reagent/Material | Quantity (for ~0.85 mol scale) | Properties & Hazards |

| Aqueous Formaldehyde (30-37%) | 81.0 g (1.0 mole) | Toxic, suspected carcinogen |

| Aqueous Dimethylamine (25-40%) | 225 g (2.0 moles of amine) | Flammable, corrosive, toxic |

| Potassium Hydroxide (KOH) Pellets | ~150-200 g | Corrosive, causes severe burns |

| 1-L Three-necked round-bottom flask | 1 | - |

| Mechanical Stirrer | 1 | - |

| Dropping Funnel | 1 | - |

| Thermometer | 1 | - |

| Ice Bath | 1 | - |

| Separatory Funnel | 1 | - |

| Distillation Apparatus (Vigreux column) | 1 | - |

Step-by-Step Procedure

-

Reaction Setup: Equip a 1-liter three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath.

-

Initial Charge: Place 81.0 g (1.0 mole) of aqueous formaldehyde solution into the flask and begin stirring. Cool the solution to below 10°C.

-

Amine Addition: Add 225 g (2.0 moles) of a 40% aqueous dimethylamine solution to the dropping funnel. Add the dimethylamine solution dropwise to the stirred formaldehyde solution over a period of approximately 50-60 minutes.

-

Causality: The reaction is highly exothermic. Slow, dropwise addition while cooling is critical to maintain the reaction temperature below 15°C and prevent uncontrolled boiling or side reactions.[8]

-

-

Reaction Time: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight (or for at least 12 hours) to ensure the reaction goes to completion.[7]

-

Workup - Salting Out: Cool the resulting aqueous solution again in an ice bath. While stirring, add solid potassium hydroxide pellets in portions until the solution is saturated and two distinct layers form. Approximately 150 g of KOH will be required.[7][8]

-

Causality: Bis(dimethylamino)methane has some solubility in water. Adding a salt like KOH dramatically increases the ionic strength of the aqueous layer, significantly reducing the solubility of the organic product and forcing it to separate as a distinct upper layer (the "salting out" effect).

-

-

Separation and Drying: Transfer the mixture to a separatory funnel and separate the upper organic layer. Place the collected organic layer in a clean, dry flask and add fresh potassium hydroxide pellets to act as a drying agent. Allow it to stand overnight.[8]

-

Causality: KOH is an effective and inexpensive drying agent for amines and is basic, which prevents any potential acid-catalyzed decomposition of the aminal product.

-

-

Purification - Distillation: Carefully decant or filter the dried liquid away from the KOH pellets into a distillation flask. Assemble a distillation apparatus, preferably with a Vigreux column. Distill the liquid at atmospheric pressure.

-

Product Collection: Collect the fraction boiling between 81-84°C.[7][8] The expected yield is between 85-88 g (83-86%).

Caption: Figure 2: Experimental Workflow for Bis(dimethylamino)methane Synthesis

Safety, Handling, and Storage

Extreme caution must be exercised during this synthesis.

-

Hazard Overview: The starting materials and the final product are hazardous. Formaldehyde is a suspected carcinogen. Dimethylamine is corrosive and flammable. Potassium hydroxide is highly corrosive. The product, bis(dimethylamino)methane, is a highly flammable liquid and causes severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).

-

Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and flammable vapors.

-

Fire Safety: Keep all sources of ignition away from the reaction and distillation setup. Have a Class B fire extinguisher readily available.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from acids and oxidizing agents.

References

-

Gaudry, M., Jasor, Y., Khac, T. B. (1979). Regioselective Mannich Condensation with Dimethyl(Methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses, 59, 153. Available at: [Link]

-

Hauser, C. R., Lindsay, J. K., Lednicer, D., Rausch, M. D. (1958). n,n-dimethylaminomethylferrocene methiodide. Organic Syntheses, 38, 33. Available at: [Link]

-

Wikipedia contributors. (n.d.). Eschenmoser's salt. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Grokipedia. (n.d.). Bis(dimethylamino)methane. Retrieved from: [Link]

-

Wikipedia contributors. (n.d.). Bis(dimethylamino)methane. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Lou, S., Ta, B. K., & Schaus, S. E. (2015). Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation. The Journal of Physical Chemistry A, 119(41), 10254–10262. Available at: [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from: [Link]

-

Reusch, W. (2013, May 5). Mannich Reaction. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. Retrieved from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Fidelity Mannich Reactions Using N,N,N',N'-Tetramethylmethanediamine (TMMDA)

Executive Summary

This guide details the protocol for utilizing

Target Audience: Synthetic organic chemists, medicinal chemists, and process development scientists.

Scientific Foundation & Mechanism

The Reagent: Nomenclature and Utility

While often colloquially referred to as "N,N-dimethylmethanediamine" in older literature, the stable, commercially available reagent is

-

Structure:

-

Role: Anhydrous equivalent of the HCHO/

couple. -

Key Advantage: It avoids the use of water, preventing the polymerization of formaldehyde and allowing reactions with moisture-sensitive silyl enol ethers or Lewis acid catalysts.

Mechanism of Action

TMMDA is an aminal . It is relatively unreactive toward nucleophiles until "cracked" or activated by an electrophile (typically a Brønsted or Lewis acid).

-

Activation: Treatment with an acid (e.g., Trifluoroacetic acid, Acetyl chloride) protonates or acylates one nitrogen.

-

Elimination: The protonated amine leaves, generating the reactive

-dimethylmethyleneiminium cation ( -

C-C Bond Formation: This electrophile is attacked by the enol or enolate of the substrate.

-

Re-aromatization/Tautomerization: Loss of a proton yields the final Mannich base.

Pathway Visualization

Figure 1: Activation pathway of TMMDA generating the reactive iminium species for nucleophilic attack.[1]

Comparative Data: TMMDA vs. Traditional Reagents[2][3]

| Feature | Traditional (HCHO + | Eschenmoser’s Salt (Solid) | TMMDA (In Situ) |

| Reaction Medium | Aqueous / Protic (EtOH/H2O) | Anhydrous (DCM/ACN) | Anhydrous (DCM/THF) |

| Moisture Sensitivity | Low (Water is solvent) | High (Hygroscopic solid) | Moderate (Liquid reagent) |

| Stoichiometry Control | Difficult (Polymerization) | Precise | Precise |

| Substrate Scope | Robust substrates only | Sensitive Enolates | Sensitive Enolates & Silyl Ethers |

| Atom Economy | Low | Moderate | High |

| Handling | Easy | Difficult (Glovebox preferred) | Easy (Syringeable liquid) |

Experimental Protocols

Protocol A: Acid-Mediated Aminomethylation of Ketones

Use this protocol for standard ketones that are stable to acidic conditions (TFA).

Reagents:

-

Substrate: Acetophenone (or equivalent ketone) [1.0 equiv]

-

Reagent: TMMDA (

-tetramethylmethanediamine) [1.2 equiv] -

Activator: Trifluoroacetic Acid (TFA) [1.5 - 2.0 equiv] or Acetic Anhydride

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Charge: Add anhydrous DCM (0.5 M concentration relative to substrate).

-

Activator Addition: Cool the solvent to 0°C. Add TFA dropwise. Note: This step is exothermic.[2]

-

Reagent Formation: Add TMMDA dropwise to the cold acid solution. Stir for 15 minutes at 0°C.

-

Observation: The solution generates the iminium trifluoroacetate salt in situ.

-

-

Substrate Addition: Add the ketone (neat or dissolved in minimal DCM) dropwise.

-

Reaction: Allow the mixture to warm to room temperature. Reflux may be required for sterically hindered ketones (40°C for 2–4 hours).

-

Monitoring: Monitor by TLC (Note: Mannich bases often streak on silica; use amine-treated plates or visualize with Dragendorff’s reagent).

-

Workup:

-

Quench with saturated aqueous

until pH > 8. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

. -

Concentrate under reduced pressure.

-

-

Purification: Mannich bases are unstable on acidic silica. Purify via:

-

Neutral Alumina chromatography.

-

Recrystallization (as the hydrochloride salt by adding ethereal HCl).

-

Protocol B: Silyl-Mediated "Eschenmoser-Type" Reaction

Use this protocol for high regioselectivity or acid-sensitive substrates. This mimics the reactivity of Eschenmoser's salt without handling the solid.

Reagents:

-

Substrate: Silyl Enol Ether of Ketone [1.0 equiv]

-

Reagent: TMMDA [1.1 equiv]

-

Activator: Trimethylsilyl chloride (TMSCl) [1.1 equiv] or Acetyl Chloride [1.1 equiv]

-

Solvent: Anhydrous Acetonitrile (

) or DCM

Step-by-Step Procedure:

-

In Situ Salt Generation: In a dry flask under Argon, dissolve TMMDA in DCM.

-

Activation: Add Acetyl Chloride dropwise at 0°C.

-

Addition: Add the pre-formed silyl enol ether to the mixture.

-

Reaction: Stir at room temperature for 1–3 hours.

-

Hydrolysis: The initial product is a silyl-protected amine. Add dilute HCl or MeOH to cleave the silyl group.

-

Workup: Basify with NaOH (1M) to liberate the free amine, then extract with ether/DCM.

Critical Control Points & Troubleshooting

| Observation | Root Cause | Corrective Action |

| No Reaction | Inactive Iminium species | Ensure the acid/activator is anhydrous. Water kills the iminium ion, reverting it to formaldehyde. |

| Polymerization | Overheating | Keep the TMMDA addition step at 0°C or -10°C. |

| Regio-scrambling | Acid-catalyzed enolization | Use Protocol B (Silyl Enol Ether) to lock the enol geometry before adding the Mannich reagent. |

| Product Decomposition | Silica Gel Acidity | Do not use standard silica for purification. Use basified silica ( |

Safety & Handling (SDS Summary)

-

TMMDA: Flammable liquid (Flash point: ~1°C). Corrosive. Causes severe skin burns and eye damage.[7] Handle in a fume hood.

-

Toxicity: Amines are generally toxic; avoid inhalation.

-

Incompatibility: Reacts violently with strong oxidizing agents and strong acids (exothermic).

References

-

Original Synthesis & Utility

-

Mechanistic Review of Mannich Reagents

- Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.

-

Eschenmoser's Salt vs.

-

Silyl Enol Ether Protocols

- Danishefsky, S., Kitahara, T., Yan, C. F., & Morris, J. (1979). A Remarkable Steric Effect in the Mannich Reaction of Silyl Enol Ethers. Journal of the American Chemical Society, 101(23), 6996–7000.

Sources

- 1. Eschenmoser's_salt [chemeurope.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Note: N,N-Dimethylmethanediamine as a Methylene Donor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, anhydrous aminomethylation, and self-validating experimental protocols.

Executive Summary

N,N-dimethylmethanediamine (CAS 43192-52-5) and its related aminal derivatives serve as highly efficient, anhydrous methylene donors and aminomethylating agents in organic synthesis[1]. This application note details the mechanistic utility of aminals as superior alternatives to traditional formaldehyde sources. By operating via controlled, in situ iminium ion generation, N,N-dimethylmethanediamine prevents over-alkylation, mitigates water-induced side reactions, and enables precise C-C and C-N bond formations in drug discovery workflows.

Introduction: The Mechanistic Advantage of Aminals

Traditional methylene sources, such as aqueous formalin or polymeric paraformaldehyde, present significant synthetic bottlenecks. Formalin inherently introduces water, leading to the hydrolysis of sensitive intermediates, while paraformaldehyde requires harsh thermal or acidic depolymerization conditions.

N,N-dimethylmethanediamine circumvents these issues. As a stable liquid aminal, it acts as a "caged" iminium ion. Under mildly acidic or Lewis acid-catalyzed conditions, it undergoes controlled C-N bond heterolysis to generate a highly electrophilic iminium intermediate (

Reaction Dynamics and Causality

The efficacy of N,N-dimethylmethanediamine is dictated by catalyst coordination. When exposed to a Lewis acid (e.g.,

Causality Insight: Utilizing an aminal rather than a pre-formed salt (such as Eschenmoser's salt, which is notoriously hygroscopic) allows researchers to maintain strictly anhydrous conditions[3]. Furthermore, the reaction rate can be precisely tuned by altering the Lewis acidity of the catalyst, preventing the thermal degradation of sensitive substrates.

Mechanistic pathway of N,N-dimethylmethanediamine acting as a methylene donor via an iminium ion.

Quantitative Data & Reaction Optimization

Table 1: Comparison of Methylene Donors in Organic Synthesis

| Methylene Donor | Structure | Reactivity Profile | Primary Limitations | Typical Applications |

| Formalin (37% aq) | High, non-specific | Introduces water, causes hydrolysis | Aqueous Mannich reactions | |

| Paraformaldehyde | Moderate | Requires thermal/acidic depolymerization | General hydroxymethylation | |

| Eschenmoser's Salt | Very High | Hygroscopic, pre-formed salt | Direct aminomethylation | |

| N,N-Dimethylmethanediamine | Tunable (requires activation) | Requires Lewis acid/acid catalyst | Anhydrous methylene bridging |

Table 2: Optimization of Conditions for Aminomethylation of Alkynes

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Causality / Observation |

| Toluene | None | 80 | 24 | < 10 | Insufficient iminium generation without metal activation. |

| THF | 65 | 12 | 45 | Coordinating solvent competes with catalyst binding sites. | |

| Dioxane | 80 | 8 | 72 | Good balance of substrate solubility and aminal activation. | |

| Toluene | 80 | 4 | 95 | Optimal catalyst turnover and iminium stability[4]. |

Experimental Protocols

Protocol A: Direct Aminomethylation of Terminal Alkynes (Mannich-Type)

This protocol details the synthesis of N,N-dimethylprop-2-yn-1-amines, which are crucial building blocks for biologically active molecules and pharmaceutical intermediates[4].

Step 1: Reagent Preparation

-

Action: In an oven-dried Schlenk flask under an argon atmosphere, add 1.0 mmol of the terminal alkyne and 5 mol% of

. -

Causality: Argon prevents the oxidation of

to

Step 2: Solvent and Aminal Addition

-

Action: Inject 5.0 mL of anhydrous toluene, followed by 1.2 mmol of N,N-dimethylmethanediamine.

-

Causality: Toluene is selected over coordinating solvents like THF. Coordinating solvents competitively bind to the Lewis acid, drastically reducing the rate of iminium ion generation.

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 80°C and stir for 4 hours.

-

Causality: Maintaining 80°C provides the optimal kinetic energy for C-N bond cleavage without causing the thermal decomposition of the transient iminium species.

Step 4: Self-Validating Monitoring

-

Action: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1 with 1%

). -

Validation: The starting alkyne (high

) will disappear. The product, containing a basic amine, will streak or stay near the baseline without the

Step 5: Quench and Extraction

-

Action: Cool to room temperature, quench with 10 mL of saturated aqueous

, and extract with ethyl acetate (3 x 10 mL). -

Causality: The mild alkaline quench neutralizes acidic byproducts and breaks the copper-amine complexes, ensuring the free base product partitions fully into the organic layer.

Protocol B: Construction of Methylene-Bridged Heterocycles

Aminals are highly effective at bridging diamines or sulfonamides to form cyclic structures, such as 1,2,4-thiadiazinane 1,1-dioxides[2].

Step 1: Pre-Activation

-

Action: Dissolve 1.0 mmol of the linear diamine/sulfonamide precursor in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 mmol of N,N-dimethylmethanediamine.

Step 2: Acid Catalysis

-

Action: Dropwise add 10 mol% of trifluoroacetic acid (TFA).

-

Causality: The low temperature (0°C) controls the exothermic iminium formation. TFA acts as a mild proton source to activate the aminal without degrading the sulfonamide backbone.

Step 3: Cyclization & Validation

-

Action: Warm to room temperature and stir for 12 hours.

-

Validation: GC-MS analysis must be utilized here. The spectrum should indicate a mass shift corresponding to the addition of a methylene bridge (

Da net change to the substrate mass), confirming the loss of the amine leaving groups.

Step-by-step experimental workflow for aminal-mediated methylene transfer reactions.

References

-

Title: Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction Source: RSC Advances URL: [Link]

-

Title: The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection Source: Angewandte Chemie International Edition URL: [Link]

-

Title: N,N,N′,N′-tetramethylmethanediamine - A new reagent for aminomethylation of acetylenes Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

- 1. N,N-Dimethylmethanediamine|CAS 43192-52-5|Research Chemical [benchchem.com]

- 2. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07627H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Catalytic Applications of N,N-Dimethylmethanediamine (TMMDA) in Polymerization

[1]

Executive Summary & Chemical Identity[2][3][4]

N,N,N',N'-Tetramethylmethanediamine (TMMDA) is a specialized diamine catalyst and ligand.[1] Unlike its ethylene-bridged analog (TMEDA), the single methylene bridge in TMMDA imposes a unique steric bite angle, making it a highly specific modifier for organolithium-initiated anionic polymerizations and a potent tertiary amine catalyst for polyurethane foams.[1]

Chemical Profile

| Property | Specification |

| Common Name | TMMDA, Bis(dimethylamino)methane |

| IUPAC Name | N,N,N',N'-Tetramethylmethanediamine |

| CAS Number | 51-80-9 |

| Molecular Formula | |

| Structure | |

| Boiling Point | 85 °C |

| Functionality | Bidentate Lewis Base, Mannich Reagent Source, Tertiary Amine Catalyst |

Mechanistic Principles

Anionic Polymerization Modifier (The "Bite Angle" Effect)

In anionic polymerization (e.g., Butadiene, Styrene), the microstructure of the polymer is dictated by the coordination state of the lithium counter-ion.

-

Mechanism : TMMDA coordinates with the Lithium cation (

) of the propagating chain end ( -

Effect : The solvation of

loosens the ionic bond between the carbanion and lithium. This exposes the carbanion, increasing the propagation rate and favoring 1,2-addition (vinyl content) over 1,4-addition in polydienes.[1] -

Distinction : Due to the short

bridge, TMMDA forms a strained 4-membered chelate ring with Lithium, which is less stable than the 5-membered ring formed by TMEDA.[1] This results in a unique "tunable" reactivity profile, often used when intermediate vinyl content or specific sequence distributions are required.[1]

Polyurethane Catalysis (Blow/Gel Balance)

TMMDA acts as a tertiary amine catalyst facilitating two competing reactions:[1]

-

Gelling Reaction : Isocyanate + Polyol

Urethane.[1] -

Blowing Reaction : Isocyanate + Water

Urea +

-

Selectivity : Due to high steric hindrance and electron density, TMMDA exhibits strong catalytic activity for the blowing reaction , promoting the rapid evolution of

for low-density foams.

Mannich Functionalization

TMMDA serves as a "masked" source of the dimethylaminomethyl carbanion or iminium ion, allowing for the in situ functionalization of phenolic resins or polyacrylamides, creating reactive sites for crosslinking.

Visualization: TMMDA-Mediated Anionic Mechanism[1]

Caption: Figure 1. Mechanism of TMMDA-mediated stereocontrol in anionic polymerization of butadiene. The TMMDA ligand solvates the lithium ion, directing the addition mechanism toward the 1,2-vinyl microstructure.

Experimental Protocols

Protocol A: Synthesis of High-Vinyl Polybutadiene using TMMDA

Objective : To synthesize polybutadiene with controlled vinyl content (>50%) using TMMDA as a polar modifier.[1]

Materials :

-

Monomer : 1,3-Butadiene (Purified, inhibitor-free).[1]

-

Solvent : Cyclohexane (Anhydrous, <10 ppm water).

-

Initiator : n-Butyllithium (1.6 M in hexanes).[1]

-

Modifier : TMMDA (Distilled over

, stored under Argon). -

Terminator : Degassed Methanol.[1]

Workflow :

-

Reactor Prep : Bake a 1L stainless steel autoclave or heavy-walled glass reactor at 120°C under vacuum for 4 hours. Backfill with high-purity Nitrogen.[1][2]

-

Solvent Charge : Cannulate 400 mL of anhydrous Cyclohexane into the reactor.

-

Modifier Addition :

-

Initiation :

-

Add n-Butyllithium (e.g., 2.0 mmol).[1]

-

Stir for 5 minutes at 50°C to form the

complex.

-

-

Polymerization :

-

Introduce Butadiene (e.g., 40g) rapidly.

-

Maintain temperature at 50°C. Reaction is exothermic; control cooling to maintain

. -

Reaction Time : 2–4 hours (Conversion >98%).[1]

-

-

Termination : Inject 2 mL of degassed methanol.

-

Workup : Precipitate polymer in excess isopropanol containing antioxidant (BHT). Dry under vacuum at 40°C.[1]

Data Interpretation :

| [TMMDA]/[Li] Ratio | 1,2-Vinyl Content (%) | Tg (°C) |

|---|---|---|

| 0.0 (Control) | 8–10% | -95 |

| 0.25 | 35–40% | -70 |

| 1.00 | 55–65% | -45 |

| > 5.00 | 70–80% | -30 |[1]

Protocol B: TMMDA as a Blowing Catalyst in Polyurethane Foam

Objective : To utilize TMMDA for rapid "cream time" and density reduction in rigid PU foams.[1]

Formulation :

-

Component A (Isocyanate) : Polymeric MDI (e.g., PAPI 27).

-

Component B (Resin Blend) :

Procedure :

-

Premix : Combine Polyol, Water, Surfactant, and TMMDA in a high-speed mixer (2000 rpm) for 30 seconds.

-

Reaction : Add Isocyanate (Index 110) to the resin blend.[1]

-

Mixing : Mix vigorously for exactly 10 seconds.

-

Pour : Immediately pour into a mold or box.

-

Observation :

Critical Note : TMMDA has a strong amine odor and high volatility.[1] All mixing must be performed in a fume hood.[1] It is often used in combination with a gelling catalyst (e.g., DBTDL or DABCO) to balance the cure.

Safety & Handling (E-E-A-T)

Hazard Identification :

-

Flammability : TMMDA is a flammable liquid (Flash point: -12°C).[1] Ground all equipment.

-

Toxicity : Corrosive to skin and eyes. Toxic by inhalation.[1]

-

Storage : Store under inert atmosphere (Nitrogen/Argon).[1] TMMDA can absorb

from air to form carbamate salts, deactivating its catalytic potential.[1]

Self-Validating Check :

References

-

Langer, A. W. (1965). Chelated Organolithium Polymerization Initiators. Transactions of the New York Academy of Sciences.

-

Quirk, R. P., & Khasat, N. (1989). Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Polymer Preprints. (Source for ligand-modified anionic techniques).[1][3]

-

ChemicalBook. (2023).[1] Bis(dimethylamino)methane Product Properties & Safety.

-

Halasa, A. F., et al. (1981). Microstructure of polybutadiene prepared with organolithium initiators and polar modifiers. Journal of Polymer Science: Polymer Chemistry Edition. [1]

-

PubChem. (2023).[1] N,N,N',N'-Tetramethylmethanediamine Compound Summary.

Sources

- 1. CN101305011B - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

- 2. CAS 51-80-9: Bis(dimethylamino)methane | CymitQuimica [cymitquimica.com]

- 3. CA2621564A1 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

Procedure for the preparation of N,N-dimethylmethanediamine reagents

Application Note: Synthesis and Utilization of N,N-Dimethylmethanediamine Reagents in Aminomethylation Workflows

Introduction and Nomenclature Context

In advanced synthetic organic chemistry, the term "N,N-dimethylmethanediamine reagents" broadly encompasses a family of highly reactive C1 building blocks used for aminomethylation[1]. While strictly referring to the primary-tertiary aminal (CAS 43192-52-5), laboratory practice predominantly utilizes its symmetric derivative, N,N,N',N'-tetramethylmethanediamine (bis(dimethylamino)methane, TMMDA) , and the highly electrophilic iminium species derived from it, Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide/chloride)[1],[2].

Classical Mannich reactions rely on the in situ generation of iminium ions from aqueous formaldehyde and amines. However, this approach often suffers from poor regioselectivity, over-alkylation, and requires harsh acidic conditions[1]. By pre-forming the aminal (TMMDA) and subsequently cleaving it to generate a discrete, anhydrous iminium salt, researchers can execute highly controlled aminomethylations of enolizable ketones, acetylenes, and electron-rich arenes under exceptionally mild conditions[3],[2].

Mechanistic Causality & Workflow

The preparation of these reagents relies on a deliberate condensation-cleavage sequence[4].

-

Condensation: Aqueous formaldehyde and dimethylamine undergo a highly exothermic condensation to form TMMDA[5].

-

Heterolytic Cleavage: Because TMMDA is an aminal, its C–N bond is susceptible to heterolytic cleavage. Treatment with an electrophile (e.g., methyl iodide or acetyl chloride) alkylates or acylates one of the nitrogen atoms, transforming it into a superior leaving group[5].

-

Activation: The expulsion of trimethylamine (or N,N-dimethylacetamide) yields the highly electrophilic N,N-dimethylmethyleneammonium ion, which readily undergoes C–C bond formation with nucleophiles[1].

Synthetic workflow from raw aqueous reagents to the final aminomethylated Mannich base.

Quantitative Reagent Specifications

The following table summarizes the physicochemical properties of the key reagents and intermediates to facilitate reaction tracking and phase identification[1],[5],[4].

| Compound / Reagent | MW ( g/mol ) | Boiling / Melting Point | Density (g/mL) | Expected Yield |

| Dimethylamine (40% aq) | 45.08 | N/A | 0.890 | N/A |

| Formaldehyde (30% aq) | 30.03 | N/A | 1.090 | N/A |

| Bis(dimethylamino)methane | 102.18 | 83–85 °C | 0.749 | 77–86% |

| Eschenmoser's Salt (Iodide) | 185.01 | >225 °C (decomp.) | N/A | >90% |

Experimental Protocols

Protocol A: Preparation of Bis(dimethylamino)methane (TMMDA)

Expertise Note on Causality: The reaction between aqueous formaldehyde and dimethylamine is violently exothermic. Because dimethylamine has a boiling point of ~7 °C, failure to control the exotherm will result in the rapid volatilization of the amine, drastically reducing the yield and creating a severe inhalation hazard[5].

Step-by-Step Methodology:

-

Setup: Equip a 500-mL, three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath.

-

Reagent Loading: Charge the flask with 100 g (1.0 mol) of aqueous 30% formaldehyde[4].

-

Amine Addition: Begin vigorous stirring. Add 225 g (2.0 mol) of a 40% aqueous solution of dimethylamine dropwise. Adjust the addition rate to strictly maintain the internal temperature below 15 °C[5],[4].

-

Phase Separation (Salting Out): Once the addition is complete, stir the solution for an additional 30 minutes at room temperature. Slowly add solid potassium hydroxide (KOH) pellets (approx. 150 g) in small portions[5].

-

Mechanism: KOH serves a dual purpose. It saturates the aqueous phase, decreasing the solubility of the organic aminal (salting-out effect), causing the mixture to separate into two distinct layers. It also acts as a primary desiccant.

-

-

Isolation: Transfer the mixture to a separatory funnel. Isolate the upper organic layer[5].

-

Drying & Distillation: Dry the organic layer over fresh KOH pellets overnight. Decant the liquid and distill at atmospheric pressure through a Vigreux column. Collect the fraction boiling at 83–85 °C[5],[4].

Protocol B: Generation of Eschenmoser's Salt (N,N-Dimethylmethyleneammonium Iodide)

Expertise Note on Causality: The cleavage of TMMDA must be performed under strictly anhydrous conditions. The resulting iminium salt is highly hygroscopic; ambient moisture will rapidly hydrolyze it back to formaldehyde and dimethylamine, neutralizing its electrophilicity.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250-mL Schlenk flask under vacuum and backfill with dry argon.

-

Solvent Preparation: Dissolve 10.2 g (0.10 mol) of freshly distilled TMMDA in 100 mL of anhydrous diethyl ether[4].

-

Cleavage Agent Addition: Cool the flask to 0 °C. Add a solution of 14.2 g (0.10 mol) of iodomethane (MeI) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes[5].

-

Mechanism: MeI selectively alkylates one dimethylamino group. The resulting quaternary ammonium species spontaneously collapses, expelling trimethylamine (a gas) and precipitating the iminium iodide[5].

-

-

Precipitation: Stir the resulting white suspension at room temperature for 2 hours to ensure complete precipitation.

-

Isolation: Filter the white crystalline solid rapidly under a blanket of inert gas (e.g., using a Schlenk frit). Wash the filter cake with two 30-mL portions of cold, anhydrous diethyl ether.

-

Storage: Dry the solid under high vacuum (0.1 mmHg) for 4 hours. Store in a desiccator or glovebox at -20 °C.

Protocol C: Aminomethylation of Ketones (Mannich Reaction)

Step-by-Step Methodology:

-

Enolate Generation: In a dry flask under argon, dissolve the target enolizable ketone (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Eschenmoser's salt (1.2 equiv) in one portion. If the ketone is not highly enolizable, add a catalytic amount of trifluoroacetic acid (TFA) or pre-form the silyl enol ether[4].

-

Reaction: Stir at reflux (40 °C) for 2–12 hours. Monitor conversion via TLC or GC-MS.

-

Workup: Quench the reaction with saturated aqueous

. Extract with DCM, dry over

Self-Validating Systems & Troubleshooting

-

Incomplete Phase Separation (Protocol A): If the organic layer does not cleanly separate after KOH addition, the aqueous layer is not fully saturated. Add additional KOH pellets until no more dissolve[5].

-

Aminal Purity Check: Pure TMMDA should be a clear, colorless liquid with a refractive index of

1.401[1]. -

Degradation of Eschenmoser's Salt: If the Mannich reaction (Protocol C) fails, test the integrity of the Eschenmoser's salt. The salt should be a brilliant white powder. Any yellowing indicates the presence of free iodine or degradation. A simple validation is to dissolve a few milligrams in water; a strong odor of formaldehyde and amine indicates the salt has already hydrolyzed during storage and is no longer viable.

References

-

Bis(dimethylamino)methane. Grokipedia. Available at: [Link]

-

n,n-dimethylaminomethylferrocene methiodide. Organic Syntheses. Available at:[Link]

-

3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses. Available at:[Link]

-

N,N,N′,N′-tetramethylmethanediamine - A new reagent for aminomethylation of acetylenes. Russian Journal of Organic Chemistry, 2008. Available at: [Link]

-

N,N,N',N'-Tetramethylmethanediamine. A simple, effective Mannich reagent. The Journal of Organic Chemistry, 1976. Available at:[Link]

Sources

Application Note: High-Precision Aminomethylation of Phenols Using Bis(dimethylamino)methane

Abstract

This guide details the protocol for the regioselective ortho-aminomethylation of phenols using Bis(dimethylamino)methane (also known as

Introduction & Chemical Basis[1][2][3][4][5][6]

The Reagent: Nomenclature and Purity

While often colloquially referred to as "N,N-dimethylmethanediamine" in shorthand, the stable, commercially available reagent is Bis(dimethylamino)methane (CAS: 51-80-9). True

-

Formula:

-

Role: Masked source of the dimethylaminomethyl carbenium ion (

).

Advantages Over Aqueous Mannich Conditions

The classic Mannich reaction (Phenol +

-

Polymerization: Competitive formation of phenol-formaldehyde resins.

-

Regio-scrambling: Difficulty controlling ortho vs. para substitution.

-

Water Sensitivity: Unsuitable for hydrolytically unstable substrates.

Using Bis(dimethylamino)methane allows for an anhydrous mechanism where the phenol itself acts as the proton source to activate the aminal, driving the reaction via the evolution of volatile dimethylamine gas.

Mechanistic Insight

The reaction proceeds via a thermal or acid-catalyzed decomposition of the aminal.

-

Activation: The phenolic proton (

) protonates one nitrogen of the aminal, weakening the C-N bond. -

Iminium Formation: Dimethylamine (

) is eliminated, generating the reactive Mannich electrophile: the dimethylmethylideneammonium ion ( -

Coordination & Delivery: In non-polar solvents, the iminium ion coordinates with the phenoxide oxygen, directing the attack to the ortho position via a 6-membered transition state.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the o-dimethylaminomethyl phenol.

Pathway Visualization

Figure 1: Mechanistic pathway for the anhydrous aminomethylation of phenols using aminals.

Experimental Protocols

Critical Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 equiv Phenol : 1.1–1.5 equiv Aminal | Slight excess of aminal compensates for volatility and ensures complete conversion. |

| Solvent | Toluene, Acetonitrile, or Solvent-free | Aprotic solvents favor the ortho-directing hydrogen-bonding mechanism. |

| Temperature | 60°C – 110°C | Heat is required to drive the elimination of dimethylamine gas (entropy driven). |

| Atmosphere | Nitrogen/Argon | While not strictly sensitive to air, moisture must be excluded to prevent hydrolysis of the reagent. |

Protocol A: Thermal Solvent-Free Method (Green Chemistry)

Best for liquid phenols or low-melting solids.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler (to monitor

evolution) and a scrubber (dilute HCl) to trap the amine gas. -

Charging: Add Phenol (10 mmol, 1.0 equiv) directly to the flask.

-

Reagent Addition: Add Bis(dimethylamino)methane (12-15 mmol, 1.2–1.5 equiv) via syringe.

-

Reaction:

-

Heat the neat mixture to 80–100°C .

-

Observation: Evolution of gas (bubbles) indicates reaction progress.

-

Maintain temperature for 2–4 hours until gas evolution ceases.

-

-

Workup:

-

Cool to room temperature.

-

Apply high vacuum (0.1–1.0 mbar) at 40°C to remove unreacted aminal and residual dimethylamine.

-

Purification: The residue is often pure enough for use. If necessary, distill under reduced pressure or recrystallize from hexane/ethanol.

-

Protocol B: Solution-Phase Method (For Solid/Sensitive Phenols)

Best for high-value intermediates requiring precise temperature control.

-

Dissolution: Dissolve Phenol (10 mmol) in anhydrous Acetonitrile (MeCN) or Toluene (5 mL/g).

-

Addition: Add Bis(dimethylamino)methane (1.2 equiv) dropwise at room temperature.

-

Heating: Reflux the solution (approx. 80–110°C depending on solvent) for 4–6 hours.

-

Monitoring: Monitor by TLC (eluent: DCM/MeOH 95:5). The product is usually more polar than the starting phenol but less polar than the aminal reagent.

-

Note: The aminal reagent may streak on silica; use neutral alumina plates if available or treat silica with 1%

.

-

-

Quench & Isolation:

-

Concentrate the solvent in vacuo.

-

Dissolve residue in

or -

Wash with water (

). Do not use acidic wash or the product will extract into the aqueous layer. -

Dry over

, filter, and concentrate.

-

Workflow Diagram

Figure 2: Decision matrix and workflow for selecting the appropriate experimental protocol.

Troubleshooting & Quality Control

Analytical Validation

-

1H NMR (CDCl3):

-

Look for the disappearance of the aminal methylene singlet (

ppm). -

Diagnostic Signal: The benzylic

protons typically appear as a singlet between -

The

protons appear as a singlet near

-

-

Mass Spectrometry: Electrospray Ionization (ESI+) is highly sensitive for these basic amines

.

Common Issues

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Hydrolyzed Reagent | Bis(dimethylamino)methane hydrolyzes to formaldehyde and amine. Distill reagent before use or use fresh bottle. |

| Bis-substitution | Excess Reagent/High Temp | Reduce stoichiometry to 1.05 equiv and lower temperature. Use bulky solvents (e.g., t-Amyl alcohol) to hinder second attack. |

| Product in Aqueous Waste | Acidic Workup | The product is a base.[4] Ensure aqueous washes are neutral or slightly basic ( |

Safety & Handling (E-E-A-T)

-

Toxicity: Bis(dimethylamino)methane is corrosive and toxic.[5][6][7] It can release formaldehyde (carcinogen) upon hydrolysis and dimethylamine (flammable gas) during reaction.

-

Engineering Controls: All reactions must be performed in a fume hood .

-

Gas Trapping: The evolved dimethylamine gas is noxious. Vent the reaction through a scrubber containing 1M HCl to neutralize the amine vapor before it enters the hood exhaust.

References

-

Classic Mechanism & Scope

-

Fields, D. L., et al. "Overcrowded Molecules. I. The Reaction of Phenols with Aminals." The Journal of Organic Chemistry, vol. 21, no. 12, 1956.

-